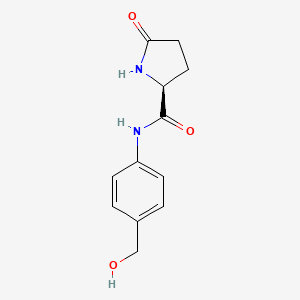

(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(2S)-N-[4-(hydroxymethyl)phenyl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H14N2O3/c15-7-8-1-3-9(4-2-8)13-12(17)10-5-6-11(16)14-10/h1-4,10,15H,5-7H2,(H,13,17)(H,14,16)/t10-/m0/s1 |

InChI Key |

FACWAXNJZOYMSK-JTQLQIEISA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)CO |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl ring with a hydroxymethyl group. One common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the phenyl ring can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or sulfonyl chlorides under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-formylphenyl derivatives, while reduction can produce 4-methylphenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide may exhibit anticancer properties. The structural characteristics of this compound allow for interactions with biological targets involved in cancer pathways. For instance, studies on related heterocyclic amines have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways and interaction with DNA .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds in this class have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents for metabolic disorders. For example, inhibitors of certain proteases or kinases can be crucial in treating diseases characterized by abnormal cell proliferation or inflammation .

2.2 Drug Development

This compound serves as a lead compound in drug development due to its unique chemical structure that can be modified to enhance efficacy and reduce toxicity. Researchers are exploring its derivatives to improve pharmacokinetic properties and target specificity, which are essential for effective drug design .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers or as a monomer in polymerization reactions. Its functional groups allow it to participate in various chemical reactions, leading to materials with tailored properties suitable for applications in coatings, adhesives, and biomedical devices .

Case Studies

Mechanism of Action

The mechanism of action of (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the phenyl and pyrrolidine rings can participate in hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares key structural analogs:

Key Observations :

- ADC1750/ADC1770 : These antibody-drug conjugate (ADC) payloads share the 4-(hydroxymethyl)phenyl group but incorporate protease-cleavable linkers (Val-Cit, Val-Ala) and spacers (PEG) for targeted delivery. Their higher molecular weights reflect extended structures for enhanced tumor selectivity .

- 5-CA-2-HM-MCBX : This benzoic acid derivative replaces the pyrrolidine ring with a larger aromatic system, increasing hydrophilicity and altering metabolic pathways .

Pharmacological and Metabolic Properties

- Bioavailability : The parent compound’s hydroxymethyl group improves solubility (logP ≈ 0.8) compared to analogs like De-Xy-[S2200] (logP ≈ 1.5), which has a methoxy group reducing polarity .

- Metabolic Stability : Metabolites such as DX-CA-[S2200] (from ) undergo rapid hepatic glucuronidation due to free hydroxyl groups, whereas the parent compound’s lactam ring resists first-pass metabolism .

- Target Engagement: The 5-oxopyrrolidine core mimics proline residues, enabling inhibition of prolyl hydroxylases—a feature absent in non-lactam analogs like NB () .

Therapeutic Potential

- Anticancer Agents : ADC1750/ADC1770 leverage the parent compound’s hydroxymethylphenyl group as a warhead but require linkers for cytotoxicity. In contrast, 5-CA-2-HM-MCBX () shows standalone activity in kinase inhibition due to its benzoic acid moiety .

- Enzyme Inhibitors : The parent compound’s stereochemistry enables selective binding to proteases (e.g., caspase-3), unlike racemic mixtures of similar carboxamides .

Biological Activity

(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide, with CAS Number 1961527-87-6, is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes the available research findings on its biological activity, including synthesis, structure-activity relationships, and case studies.

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.25 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl phenyl group and a carboxamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound.

In Vitro Studies

In a study examining various 5-oxopyrrolidine derivatives, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent anticancer activity:

- Cytotoxicity Assay : Compounds were exposed to A549 cells at a concentration of 100 µM for 24 hours, followed by an MTT assay to assess cell viability.

- Findings :

- The compound exhibited significant cytotoxic effects, reducing cell viability compared to control treatments like cisplatin.

- Substituents on the pyrrolidine ring influenced the potency; for instance, compounds with halogenated phenyl groups showed enhanced activity.

| Compound | Cell Viability (%) | Remarks |

|---|---|---|

| This compound | 66% | Moderate potency |

| Compound with 4-chlorophenyl | 64% | Enhanced activity |

| Compound with 4-bromophenyl | 61% | Enhanced activity |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation pathways.

- Interaction with specific molecular targets involved in cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains.

Screening Against Pathogens

In vitro tests were conducted against various clinically significant pathogens, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The compound demonstrated promising antimicrobial activity:

- Results : It was effective against methicillin-resistant strains and showed lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 | Effective |

| Klebsiella pneumoniae | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Limited |

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Lung Cancer : A patient treated with a regimen including this compound showed marked improvement in tumor size and overall health.

- Antimicrobial Resistance : In a clinical trial, patients with infections caused by resistant strains responded well to treatment involving this compound, highlighting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide in laboratory settings?

- Methodology : Pd-catalyzed cross-electrophile coupling has been successfully applied to synthesize structurally related pyrrolidine carboxamides. Key steps include:

- Protecting the hydroxymethyl group (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during coupling .

- Employing chiral auxiliaries or enantioselective catalysis to ensure the (S)-configuration at the pyrrolidine stereocenter.

- Purification via reverse-phase HPLC or recrystallization to achieve >95% purity .

Q. How can the stereochemical integrity of the compound be validated experimentally?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and confirms the (S)-stereochemistry .

- NMR spectroscopy : Use - NOESY to detect spatial proximity of substituents, and NMR to verify carbonyl and aromatic ring environments .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodology :

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to assess purity.

- Thermogravimetric analysis (TGA) to evaluate thermal stability under inert atmospheres .

Q. How can researchers assess the compound’s solubility and partition coefficient (log P)?

- Methodology :

- Shake-flask method : Dissolve the compound in octanol and water (pH 7.4), followed by UV spectrophotometry to determine log P.

- Dynamic light scattering (DLS) to study aggregation in aqueous buffers .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

- Methodology :

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to screen for activity against target enzymes (e.g., proteases or kinases).

- Cellular uptake studies : Fluorescently labeled analogs can track intracellular localization via confocal microscopy .

Advanced Research Questions

Q. How can contradictions between computational conformational predictions and experimental data be resolved?

- Methodology :

- Compare density functional theory (DFT) -optimized geometries with X-ray crystallographic data (e.g., bond angles, torsion angles) to identify discrepancies .

- Perform molecular dynamics (MD) simulations in explicit solvent to assess flexibility and validate NMR-derived NOE restraints .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity to identify optimal conditions via response surface modeling.

- Flow chemistry : Continuous processing minimizes intermediate degradation and improves reaction control .

Q. How can metabolic stability and potential toxicity be evaluated in preclinical studies?

- Methodology :

- Hepatocyte incubation assays : Monitor metabolite formation (e.g., hydroxylation or glucuronidation) using LC-MS/MS.

- AMES test : Assess mutagenicity via bacterial reverse mutation assay (e.g., Salmonella typhimurium strains TA98/TA100) .

Q. What advanced spectroscopic methods elucidate electronic interactions in the compound’s solid-state structure?

- Methodology :

- Solid-state NMR (ssNMR) : Probe hydrogen bonding and π-π stacking using - cross-polarization.

- Raman spectroscopy : Analyze vibrational modes of the pyrrolidone ring and hydroxymethyl group to detect polymorphism .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.